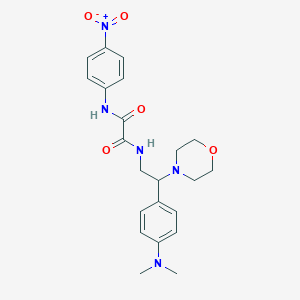

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

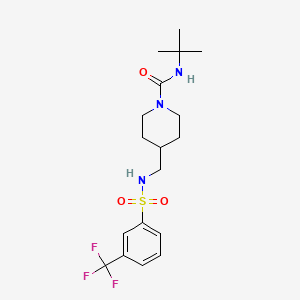

The compound contains several functional groups, including two amine groups, a morpholino group, and a nitrophenyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . Without specific data, I can’t provide a detailed analysis of this compound’s structure.Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. The amine groups in this compound could potentially participate in reactions like alkylation, acylation, and condensation .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the compound’s structure and functional groups .Applications De Recherche Scientifique

Fluorescent Probes for Hypoxic Cells : A study developed a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) using a 4-nitroimidazole moiety as a hypoxic trigger and two morpholine groups. This probe displayed properties such as high selectivity, "Turn-On" fluorescence response, suitable sensitivity, and no cytotoxicity. It was successfully applied for imaging the hypoxic status of tumor cells like HeLa cells, demonstrating potential for biomedical research in disease-relevant hypoxia (Feng et al., 2016).

Cancer Research : Another study investigated the metabolism of N-nitroso-2,6-dimethylmorpholine (NNDM), a carcinogen inducing ductal adenocarcinoma of the pancreas in Syrian golden hamsters. It explored how NNDM is oxidized in different cell types of the pancreas and liver, providing insights into the metabolic pathways and potential targets for therapeutic intervention in pancreatic cancer (Scarpelli et al., 1982).

Synthesis and Structure of Copper(II) Complexes : A paper focused on the synthesis of binuclear copper(II) complexes with N-(5-chloro-2-hydroxyphenyl)-N′-[3-(dimethylamino)propyl]oxalamide. These complexes showed potent anticancer activities against human hepatocellular carcinoma cell SMMC-7721 and human lung adenocarcinoma cell A549. The study also explored their interactions with DNA, suggesting applications in the development of new anticancer drugs (Li et al., 2012).

Nitrosamine Formation in Drinking Water : Research on the occurrence of nitrosamines in source and drinking water highlighted the potential of secondary amines as nitrosamine precursors. This study is significant for understanding the chemical processes involved in water treatment and the implications for public health (Wang et al., 2011).

Blocking Carcinogenic N-Nitroso Compounds : A study demonstrated that ascorbic acid could block the formation of carcinogenic N-nitroso compounds in reactions involving morpholine. This finding has implications for reducing the risk of drug-induced carcinogenesis (Mirvish et al., 1972).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O5/c1-25(2)18-7-3-16(4-8-18)20(26-11-13-32-14-12-26)15-23-21(28)22(29)24-17-5-9-19(10-6-17)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOLISQMFSZSSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B2738898.png)

![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B2738901.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-4-ethoxybutan-1-one](/img/structure/B2738904.png)

![3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one](/img/structure/B2738908.png)

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2738909.png)

![2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid](/img/structure/B2738913.png)

![5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2738917.png)